molecular formula C18H17ClF3N5O2S B10977186 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10977186
M. Wt: 459.9 g/mol
InChI Key: WSJRUFBUTMZDKH-UHFFFAOYSA-N
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Description

4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the benzothieno[2,3-D]pyrimidine core, followed by the introduction of the pyrazole and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno[2,3-D]pyrimidine derivatives and pyrazole carboxamides, which share structural features and functional groups.

Uniqueness

What sets 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17ClF3N5O2S

Molecular Weight

459.9 g/mol

IUPAC Name

4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClF3N5O2S/c1-7-4-5-9-10(6-7)30-16-11(9)17(29)27(8(2)23-16)25-15(28)13-12(19)14(18(20,21)22)24-26(13)3/h7H,4-6H2,1-3H3,(H,25,28)

InChI Key

WSJRUFBUTMZDKH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=C(C(=NN4C)C(F)(F)F)Cl

Origin of Product

United States

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